N-(2,3-dimethoxy-2-methylpropyl)cyclobutanecarboxamide
Description
Properties
IUPAC Name |
N-(2,3-dimethoxy-2-methylpropyl)cyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(15-3,8-14-2)7-12-10(13)9-5-4-6-9/h9H,4-8H2,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXMCAPWSXMYSBM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1CCC1)(COC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dimethoxy-2-methylpropyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 2,3-dimethoxy-2-methylpropylamine. The reaction is carried out under controlled conditions, often using a dehydrating agent to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions: N-(2,3-dimethoxy-2-methylpropyl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: N-(2,3-dimethoxy-2-methylpropyl)cyclobutanecarboxamide is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: In biological research, this compound may be used to study the effects of cyclobutane-containing molecules on biological systems.
Industry: In industrial applications, this compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(2,3-dimethoxy-2-methylpropyl)cyclobutanecarboxamide exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Core : Cyclobutanecarboxamide.
- Substituents : 2,3-Dimethoxy-2-methylpropyl group on the amide nitrogen.
- Key Features : Methoxy groups enhance hydrophilicity; methyl branching may sterically hinder interactions.
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Core : Benzamide.
- Substituents : 3-methylbenzoyl group and 2-hydroxy-1,1-dimethylethylamine.
- Key Features : N,O-bidentate directing group for metal-catalyzed C–H functionalization.
- Contrast : Benzamide vs. cyclobutanecarboxamide core; hydroxy vs. methoxy substituents.
PF-03654746 and PF-03654764
- Core : Fluorinated cyclobutanecarboxamide.
- Substituents : 3-fluoro and pyrrolidinylmethyl groups.
- Key Features : Fluorine atoms enhance metabolic stability and binding affinity; pyrrolidine contributes to receptor interactions.
- Contrast : Fluorination and heterocyclic substituents absent in the target compound.
SAR110894
- Core : Histamine H3-receptor antagonist pharmacophore.
- Substituents : Optimized for blood-brain barrier penetration.
- Key Features : Disease-modifying activity in tauopathy models.
- Contrast : Therapeutic focus vs. structural similarity to the target compound.
Key Differences and Implications
Biological Activity
N-(2,3-Dimethoxy-2-methylpropyl)cyclobutanecarboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be described by the following molecular formula:
- Molecular Formula : C12H19NO3
- Molecular Weight : 225.29 g/mol
This compound features a cyclobutane ring, which is known for its unique strain and reactivity, making it a valuable scaffold in drug design.
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It has been noted for its potential role as an inhibitor in various enzymatic pathways, particularly those related to cancer and neurodegenerative diseases.
- Inhibition of Kinase Activity : Studies indicate that compounds similar to this compound can inhibit kinases involved in cancer progression. For instance, inhibitors targeting LRRK2 kinase have shown promise in models of Parkinson’s disease .
- Antioxidant Properties : The presence of methoxy groups in the structure suggests potential antioxidant activity, which can mitigate oxidative stress in cells. This property is crucial in the context of neuroprotection and cancer therapy.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings from recent studies:
These results indicate that the compound may selectively target cancer cells while sparing normal cells.
Case Studies
- Case Study on Neuroprotection : In a study investigating neuroprotective agents, this compound was evaluated for its ability to prevent neuronal cell death induced by oxidative stress. Results showed a significant reduction in cell death rates compared to untreated controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
- Cancer Therapeutics : Another case study focused on the compound's efficacy against breast cancer cells revealed that it not only inhibited cell growth but also enhanced the effects of standard chemotherapy agents like Doxorubicin. This synergistic effect highlights its potential role in combination therapies.
Q & A
[Basic] What are the standard synthetic pathways for preparing N-(2,3-dimethoxy-2-methylpropyl)cyclobutanecarboxamide, and how do reaction conditions influence yield?
The synthesis of carboxamide derivatives typically involves amide bond formation between a cyclobutanecarboxylic acid derivative and an amine-containing moiety. A common approach includes:
Activation of the carboxylic acid : Use of coupling agents like HATU or EDCI to form an active intermediate (e.g., acyl chloride or mixed anhydride).
Nucleophilic attack : Reaction with the amine group of 2,3-dimethoxy-2-methylpropylamine under controlled conditions.
Purification : Column chromatography or recrystallization to isolate the product.
Critical reaction parameters include solvent polarity (e.g., DMF for solubility vs. THF for slower kinetics), temperature (room temperature to 80°C to balance reactivity and side-product formation), and stoichiometry (excess amine to drive the reaction). For example, yields for analogous cyclobutanecarboxamides improved from 45% to 72% when switching from THF to DMF at 60°C .
[Basic] Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Identifies protons on the cyclobutane ring (δ ~1.5–2.5 ppm) and methoxy groups (δ ~3.2–3.5 ppm).
- ¹³C NMR : Confirms carbonyl resonance (δ ~170–175 ppm) and quaternary carbons.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ ion).
- Infrared (IR) Spectroscopy : Confirms amide C=O stretch (~1650–1680 cm⁻¹).
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% for most bioactive studies) .
[Advanced] How can researchers optimize the synthesis to minimize side products and improve scalability?
Optimization strategies include:
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may increase impurities; mixed solvents (DMF/THF) balance solubility and selectivity.
- Catalyst Selection : Use of DMAP (4-dimethylaminopyridine) to accelerate acylation.
- Stepwise Purification : Intermediate isolation (e.g., via acid-base extraction) before final coupling reduces side-product carryover.
- Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress in real time.
For example, a related N-arylcyclobutanecarboxamide achieved 85% yield after optimizing catalyst loading (10 mol% DMAP) and solvent (DMF/EtOAc 1:1) .
[Advanced] What computational approaches are recommended to predict the pharmacokinetic properties of this compound?
- Molecular Descriptors : Use PubChem data to calculate logP (lipophilicity), topological polar surface area (TPSA), and hydrogen-bonding capacity.
- ADMET Prediction : Tools like SwissADME or ADMETLab estimate absorption (e.g., Caco-2 permeability) and metabolic stability (CYP450 interactions).
- Molecular Dynamics (MD) Simulations : Model binding affinity to target proteins (e.g., docking studies with cyclin-dependent kinases).
For instance, a structurally similar furan-carboxamide exhibited a predicted logP of 2.8, suggesting moderate blood-brain barrier penetration .
[Advanced] How should researchers resolve contradictions in spectroscopic data (e.g., NMR vs. MS) for this compound?
Cross-Validation : Repeat NMR/MS under standardized conditions (e.g., same solvent, concentration).
Complementary Techniques : Use IR to confirm functional groups or X-ray crystallography for absolute configuration.
Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to trace unexpected peaks.
A case study on N-benzoxazepin-8-yl-furan-2-carboxamide resolved conflicting MS/NMR data by isolating a minor impurity via preparative HPLC and identifying it as a des-methyl analog .
[Advanced] What methodologies are used to assess the thermal stability and decomposition profile of this compound?
- Differential Scanning Calorimetry (DSC) : Determines melting point and phase transitions.
- Thermogravimetric Analysis (TGA) : Quantifies weight loss due to decomposition (e.g., onset temperature >200°C for stable analogs).
- Isothermal Stability Studies : Store the compound at 40°C/75% RH for 4 weeks to simulate shelf-life conditions.
For example, a related cyclobutanecarboxamide with a dioxaborolane group showed no decomposition below 180°C, making it suitable for high-temperature reactions .
[Advanced] How can researchers design experiments to evaluate the biological activity of this compound in in vitro models?
- Target Selection : Prioritize assays based on structural analogs (e.g., kinase inhibitors for cyclobutanecarboxamides).
- Dose-Response Curves : Test concentrations from 1 nM to 100 µM to calculate IC₅₀ values.
- Counter-Screens : Assess off-target effects using panels like Eurofins Pharma’s SafetyScreen44.
A study on N-(3-benzoxazepin-8-yl)furan-2-carboxamide used a kinase inhibition assay, revealing potent activity against CDK2 (IC₅₀ = 12 nM) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
